molecular formula C10H9ClN2OS B1597245 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine CAS No. 303019-72-9

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

Cat. No. B1597245
M. Wt: 240.71 g/mol
InChI Key: AGQWSHSVUYUBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine, also known as 5-CMT, is an organic compound with a molecular formula of C9H8ClNO2S. It is a colorless to yellowish solid that is soluble in water and has a melting point of 127-129°C. 5-CMT is a member of the thiazole family of compounds, which has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and organic synthesis.

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Research involving molecular docking and quantum chemical calculations has utilized derivatives of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine. Studies have explored the molecular structure, spectroscopic data, and the biological effects predicted by molecular docking results, highlighting the compound's potential in drug design and biological applications (Viji et al., 2020).

Antimicrobial Activity

Compounds synthesized from 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine have been screened for antimicrobial activity. These studies have provided insights into the antimicrobial potential of the compound's derivatives against various pathogens, indicating their significance in developing new antimicrobial agents (Badiger et al., 2013).

Photodynamic Therapy and Fluorescence Studies

The compound and its derivatives have been investigated for their photophysical and photochemical properties, especially in the context of photodynamic therapy (PDT) for cancer treatment. Studies have shown that certain derivatives exhibit high singlet oxygen quantum yield, making them promising candidates for PDT applications (Pişkin et al., 2020).

Anticancer and HIV Research

Research into the pharmacological evaluation of pyrazolines and thiazolidin-4-one derivatives related to 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine has indicated potential anticancer and anti-HIV properties. These studies have laid the groundwork for further exploration of the compound's utility in treating various diseases (Patel et al., 2013).

Corrosion Inhibition

Derivatives of 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine have been examined for their efficacy as corrosion inhibitors. The findings suggest their utility in protecting metals against corrosion, highlighting the compound's importance in industrial applications (Saraswat & Yadav, 2020).

properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQWSHSVUYUBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366290
Record name 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803861
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine

CAS RN

303019-72-9
Record name 4-(5-Chloro-2-methoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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